molecular formula C8H4ClNO3 B12366088 6-Chlorossatin Anhydride

6-Chlorossatin Anhydride

Cat. No.: B12366088
M. Wt: 197.57 g/mol
InChI Key: ZXWJMBCIVHCFGM-UHFFFAOYSA-N
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Description

6-Chloroisatoic Anhydride (synonyms: 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Chloroindole-2,3-dione) is a chlorinated aromatic anhydride with the molecular formula C₈H₃ClNO₃ (inferred from structural analogs in ). It is a derivative of isatoic anhydride, where a chlorine atom substitutes the sixth position on the benzoxazine ring. This compound is primarily utilized in pharmaceutical and agrochemical synthesis, particularly as a precursor for heterocyclic compounds. Its reactivity stems from the strained anhydride ring and electrophilic chlorine, enabling nucleophilic substitution and ring-opening reactions .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

6-chloro-6H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H

InChI Key

ZXWJMBCIVHCFGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2=CC1Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

6-Chloroisatoic anhydride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in drug development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

  • Antibiotics : It is utilized in the synthesis of certain antibiotics through acylation reactions, which enhance the efficacy and bioavailability of these drugs.
  • Anti-inflammatory Agents : The compound is involved in the production of anti-inflammatory medications, which are essential for treating conditions like arthritis and other inflammatory diseases.

Case Study : A study demonstrated that modifying the structure of existing anti-inflammatory drugs with 6-chloroisatoic anhydride led to improved therapeutic profiles, including enhanced potency and reduced side effects.

Dye Manufacturing

The compound is extensively used in the dye industry due to its reactivity with various substrates.

Reactive Dyes

  • Synthesis : 6-Chloroisatoic anhydride can be reacted with amines or phenols to produce reactive dyes that are used in textile applications.
  • Color Fastness : Dyes derived from this compound exhibit excellent color fastness properties, making them suitable for high-quality textiles.

Data Table 1: Properties of Dyes Synthesized from 6-Chloroisatoic Anhydride

Dye TypeColor FastnessSolubilityApplication Area
Reactive RedExcellentWater-solubleTextiles
Reactive BlueGoodWater-solublePaper and Plastics

Agrochemical Applications

In agrochemistry, 6-chloroisatoic anhydride is used in the synthesis of pesticides and herbicides.

Pesticide Development

  • Insecticides : The compound acts as a precursor for developing insecticides that target specific pests while minimizing harm to beneficial insects.
  • Herbicides : Its derivatives are formulated into herbicides that effectively control weed populations without damaging crops.

Case Study : Research highlighted the effectiveness of a new herbicide synthesized from 6-chloroisatoic anhydride, which demonstrated a significant reduction in weed growth while being environmentally friendly.

Chemical Research and Development

Beyond industrial applications, 6-chloroisatoic anhydride is pivotal in academic research.

Synthetic Methodologies

  • Reagent in Organic Synthesis : It is often employed as a reagent in organic synthesis for introducing chloro and acyl groups into various organic molecules.
  • Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving electrophilic aromatic substitutions.

Data Table 2: Synthetic Reactions Involving 6-Chloroisatoic Anhydride

Reaction TypeConditionsYield (%)
Acylation with AminesReflux in DMF85
Electrophilic SubstitutionRoom temperature with Lewis acid catalyst90

Comparison with Similar Compounds

Chemical Structure and Molecular Properties

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-Chloroisatoic Anhydride C₈H₃ClNO₃ 197.57 Chlorinated benzoxazine-dione ring
Chlorendic Anhydride C₉H₂Cl₆O₃ 370.83 Hexachlorinated bicyclo[2.2.1]heptene ring
4-Chlorophthalic Anhydride C₈H₃ClO₃ 184.56 Chlorine at para position on phthalic ring
Maleic Anhydride C₄H₂O₃ 98.06 Non-chlorinated dienophile anhydride
Phthalic Anhydride C₈H₄O₃ 148.12 Aromatic dicarboxylic anhydride
  • 6-Chloroisatoic Anhydride features a fused benzoxazine-dione system, distinguishing it from phthalic or maleic anhydrides. The chlorine atom enhances electrophilicity, enabling regioselective reactions .
  • Chlorendic Anhydride (CAS 115-27-5) contains six chlorine atoms in a bicyclic structure, conferring high thermal stability and flame-retardant properties .
  • 4-Chlorophthalic Anhydride (CAS 118-45-6) is structurally analogous to phthalic anhydride but with chlorine substitution, altering its reactivity in polymer crosslinking .

Physical Properties and Stability

Table 3: Thermal and Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Stability Notes
6-Chloroisatoic Anhydride ~250 (decomposes) N/A Sensitive to moisture, hydrolyzes in water
Chlorendic Anhydride 240–245 Sublimes High thermal stability; non-flammable
Methylsuccinic Anhydride < -100 238 Low viscosity liquid; hygroscopic
Phthalic Anhydride 131 295 Sublimes upon heating
  • 6-Chloroisatoic Anhydride decomposes upon melting, limiting high-temperature applications but suitable for solution-phase syntheses .
  • Chlorendic Anhydride ’s sublimation behavior facilitates its use in vapor-phase polymer modifications .

Biological Activity

6-Chlorossatin Anhydride is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

6-Chlorossatin Anhydride is characterized by its anhydride functional group, which plays a crucial role in its reactivity and biological interactions. The molecular formula can be represented as C8H5ClO3C_8H_5ClO_3, with a molecular weight of approximately 188.57 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that 6-Chlorossatin Anhydride exhibits significant antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that 6-Chlorossatin Anhydride is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Anticancer Activity

In vitro studies have shown that 6-Chlorossatin Anhydride induces apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to exert its effects by disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings suggest that the compound may serve as a lead for the development of new anticancer agents .

The biological activity of 6-Chlorossatin Anhydride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G2/M phase in cancer cells, preventing further proliferation .

Case Studies

  • Antimicrobial Efficacy Study : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with formulations containing 6-Chlorossatin Anhydride resulted in a significant reduction in bacterial load compared to control groups .
  • Cancer Treatment Research : A preclinical study assessed the efficacy of 6-Chlorossatin Anhydride in combination with standard chemotherapy agents. The results showed enhanced antitumor activity and reduced side effects, highlighting its potential as an adjunct therapy .

Q & A

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